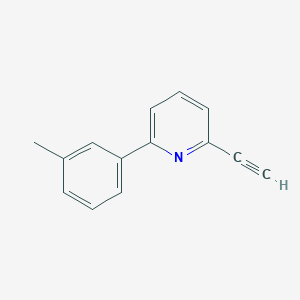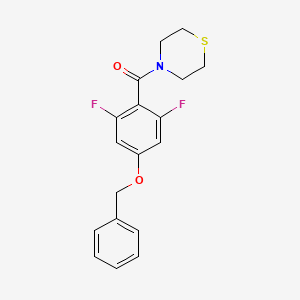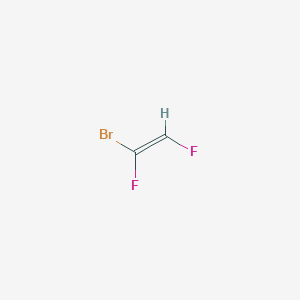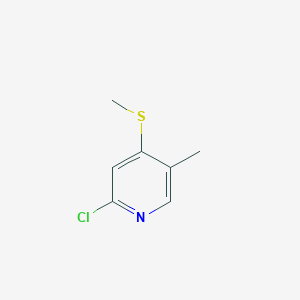
(S)-2-(4,4,4-Trifluorobutanamido)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(4,4,4-Trifluorobutanamido)butanoic acid is a synthetic organic compound that features a trifluoromethyl group, an amide linkage, and a chiral center
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4,4,4-Trifluorobutanamido)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-aminobutanoic acid and 4,4,4-trifluorobutyric acid.
Amide Formation: The key step involves the formation of an amide bond between the amino group of (S)-2-aminobutanoic acid and the carboxyl group of 4,4,4-trifluorobutyric acid. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure efficiency and consistency.
化学反応の分析
Types of Reactions
(S)-2-(4,4,4-Trifluorobutanamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the amide group to an amine or other functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
科学的研究の応用
(S)-2-(4,4,4-Trifluorobutanamido)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
作用機序
The mechanism by which (S)-2-(4,4,4-Trifluorobutanamido)butanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity or function. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.
類似化合物との比較
Similar Compounds
(S)-2-(4,4,4-Trifluorobutanamido)propanoic acid: Similar structure but with a propanoic acid backbone.
(S)-2-(4,4,4-Trifluorobutanamido)pentanoic acid: Similar structure but with a pentanoic acid backbone.
Uniqueness
(S)-2-(4,4,4-Trifluorobutanamido)butanoic acid is unique due to its specific combination of a chiral center, trifluoromethyl group, and amide linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C8H12F3NO3 |
|---|---|
分子量 |
227.18 g/mol |
IUPAC名 |
(2S)-2-(4,4,4-trifluorobutanoylamino)butanoic acid |
InChI |
InChI=1S/C8H12F3NO3/c1-2-5(7(14)15)12-6(13)3-4-8(9,10)11/h5H,2-4H2,1H3,(H,12,13)(H,14,15)/t5-/m0/s1 |
InChIキー |
KELIZZVVRPHMLL-YFKPBYRVSA-N |
異性体SMILES |
CC[C@@H](C(=O)O)NC(=O)CCC(F)(F)F |
正規SMILES |
CCC(C(=O)O)NC(=O)CCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


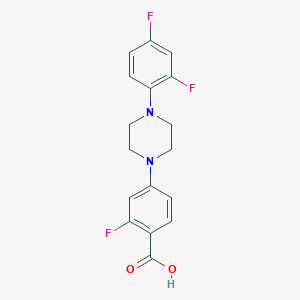
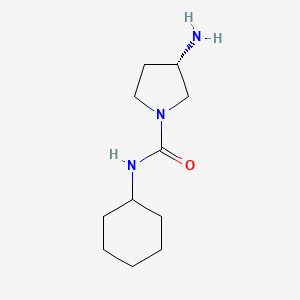
![sodium (2R,5S,6S)-6-[[(2R)-2-[[4-ethyl-2,3-bis(oxidanylidene)piperazin-1-yl]carbonylamino]-2-phenyl-ethanoyl]amino]-3,3-dimethyl-7-oxidanylidene-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14765191.png)
![1-Chloro-4-[2-[2-(4-chloro-3-nitrophenyl)ethylsulfonyl]ethyl]-2-nitrobenzene](/img/structure/B14765197.png)

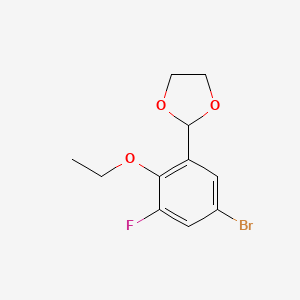

![2-(1-acetylpiperidin-4-yl)-1-[(2S)-4-[bis(4-chlorophenyl)methyl]-2-tert-butylpiperazin-1-yl]ethan-1-one](/img/structure/B14765226.png)
